1-[3-(4-methoxyphenyl)-6,6-dimethyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl]ethanone
Overview
Description
1-[3-(4-methoxyphenyl)-6,6-dimethyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1-[3-(4-methoxyphenyl)-6,6-dimethyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This is followed by a cyclization reaction to form the pyrano[4,3-c]pyrazole core. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-[3-(4-methoxyphenyl)-6,6-dimethyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl]ethanone undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Cyclization: The formation of the pyrano[4,3-c]pyrazole core involves cyclization reactions under basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)-6,6-dimethyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other pyrano[4,3-c]pyrazole derivatives and related heterocyclic compounds. Compared to these, 1-[3-(4-methoxyphenyl)-6,6-dimethyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl]ethanone is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-6,6-dimethyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(20)19-16(12-5-7-13(21-4)8-6-12)14-10-22-17(2,3)9-15(14)18-19/h5-8,14,16H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYWYIBQEVBCGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2COC(CC2=N1)(C)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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